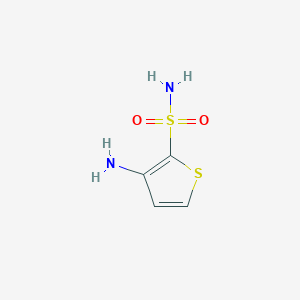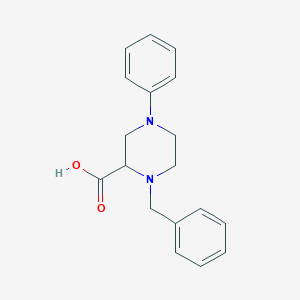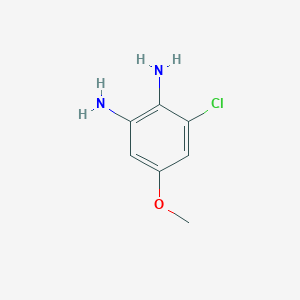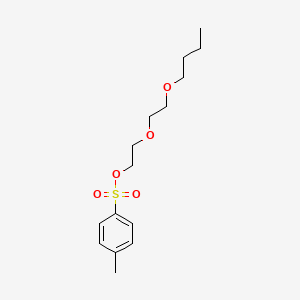
Crisaborole Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Crisaborole Impurity typically involves the reaction of 4-aminobenzoic acid with 1,3-dihydro-1-hydroxy-2,1-benzoxaborole under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 80°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
Crisaborole Impurity undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other functional groups.
科学的研究の応用
Crisaborole Impurity has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Crisaborole Impurity involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxaborole moiety is known to form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
- **4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoic acid
- **4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzylamine
Uniqueness
Crisaborole Impurity stands out due to its unique benzamide structure combined with the benzoxaborole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1187188-59-5 |
|---|---|
分子式 |
C14H12BNO4 |
分子量 |
269.06 g/mol |
IUPAC名 |
4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzamide |
InChI |
InChI=1S/C14H12BNO4/c16-14(17)9-1-3-11(4-2-9)20-12-5-6-13-10(7-12)8-19-15(13)18/h1-7,18H,8H2,(H2,16,17) |
InChIキー |
BNNSMPLZLMPJQX-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C(=O)N)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[4-(2-chlorophenoxy)phenyl]-4-oxobut-2-enoate](/img/structure/B8548006.png)

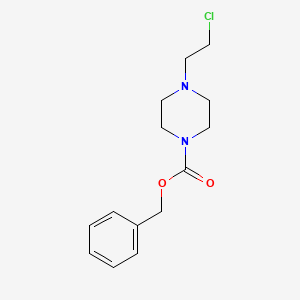


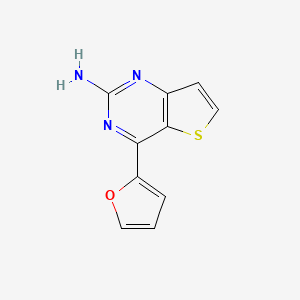

![[3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B8548058.png)
